5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride
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Overview
Description
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClN₃O₂. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a piperidine ring attached to an imidazolidine-2,4-dione core, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting urea with an appropriate diketone under acidic or basic conditions to form the imidazolidine-2,4-dione structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazolidine-2,4-dione intermediate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Piperidine N-oxides.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity, while the imidazolidine-2,4-dione core may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-[(piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride: Similar structure with a methyl group at the 3-position.
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione: The non-hydrochloride form of the compound.
Uniqueness
5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride is unique due to its specific combination of the piperidine ring and imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c13-8-7(11-9(14)12-8)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2,(H2,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGXCRZEWUKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2C(=O)NC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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